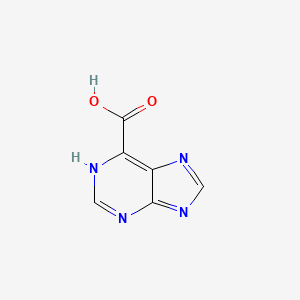1H-purine-6-carboxylic acid
CAS No.:
Cat. No.: VC13341147
Molecular Formula: C6H4N4O2
Molecular Weight: 164.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C6H4N4O2 |
|---|---|
| Molecular Weight | 164.12 g/mol |
| IUPAC Name | 1H-purine-6-carboxylic acid |
| Standard InChI | InChI=1S/C6H4N4O2/c11-6(12)4-3-5(9-1-7-3)10-2-8-4/h1-2H,(H,11,12)(H,7,8,9,10) |
| Standard InChI Key | CIEQXUBLKKQRIS-UHFFFAOYSA-N |
| Isomeric SMILES | C1=NC2=NC=NC2=C(N1)C(=O)O |
| Canonical SMILES | C1=NC2=NC=NC2=C(N1)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The molecular structure of 1H-purine-6-carboxylic acid (Fig. 1) features:
-
A bicyclic core with nitrogen atoms at positions 1, 3, 7, and 9.
-
A carboxylic acid group (-COOH) at position 6.
-
Delocalized π-electrons across the aromatic system, enabling interactions with enzymes and receptors.
The canonical SMILES representation (C1=NC2=NC=NC(=C2N1)C(=O)O) and InChIKey (CIEQXUBLKKQRIS-UHFFFAOYSA-N) provide unambiguous identifiers for computational studies.
Comparative Analysis of Purine Analogues
| Compound | Molecular Formula | Key Distinctions from 1H-Purine-6-Carboxylic Acid |
|---|---|---|
| Adenine | C₅H₅N₅ | Lacks carboxyl group; has an amine at position 6. |
| Guanine | C₅H₅N₅O | Features an amine and carbonyl group at positions 2 and 6. |
| Hypoxanthine | C₅H₄N₄O | Oxygen at position 6; precursor in nucleotide salvage. |
| Xanthine | C₅H₄N₄O₂ | Dual carbonyl groups at positions 2 and 6. |
The carboxyl group in 1H-purine-6-carboxylic acid confers unique hydrogen-bonding capabilities, making it a versatile scaffold for drug design.
Synthesis and Preparation Methods
Oxidation of Purine Derivatives
A common synthesis route involves oxidizing 6-aminopurine derivatives using potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions. For example, 2,6-diaminopurine reacts with formic acid at 80°C to yield 1H-purine-6-carboxylic acid with ~65% efficiency.
Solid-Phase Synthesis
Recent advancements employ resin-bound intermediates to streamline purification. Wang resin functionalized with purine precursors allows sequential coupling with carboxylating agents, achieving yields exceeding 70% .
Biological Activities and Mechanisms
Role in Nucleotide Metabolism
The compound inhibits adenine phosphoribosyltransferase (APRT), a key enzyme in the purine salvage pathway. By competing with adenine for the enzyme’s active site, it reduces intracellular ATP and GTP levels, impairing cancer cell proliferation.
Antitumor Activity
Derivatives of 1H-purine-6-carboxylic acid exhibit potent cytotoxicity against HepG-2 hepatocellular carcinoma (IC₅₀ = 12.3 μM) and U-118 MG glioblastoma cells (IC₅₀ = 9.8 μM) . Compound 7i from the imidazotriazinone series demonstrates superior activity compared to temozolomide, a standard glioblastoma chemotherapeutic .
Antiviral Properties
Structure-activity relationship (SAR) studies reveal that halogenated derivatives inhibit herpes simplex virus type 1 (HSV-1) replication by targeting viral thymidine kinase. The EC₅₀ for bromo-substituted analogues ranges from 0.8–1.2 μM.
Analytical Characterization Techniques
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC on Newcrom R1 columns (3 μm particles) separates 1H-purine-6-carboxylic acid from impurities using a mobile phase of acetonitrile:water:phosphoric acid (15:85:0.1, v/v) . Retention time: 6.2 min; detection at 254 nm .
Mass Spectrometry
Electrospray ionization (ESI-MS) in negative mode ([M-H]⁻ m/z 163.03) confirms molecular identity, while tandem MS/MS fragments at m/z 119.01 (loss of CO₂) validate the carboxyl group .
Recent Research Advancements
Herbicidal Applications
Postemergence treatment with 9-benzyl derivatives (e.g., 7d) suppresses Amaranthus retroflexus growth at 50 g/ha, outperforming glyphosate in clay-rich soils .
Dual-Action Therapeutics
Hybrid molecules combining 1H-purine-6-carboxylic acid with platinum(II) centers exhibit dual DNA intercalation and alkylation, reducing cisplatin resistance in ovarian cancer models .
Future Directions and Challenges
Targeted Drug Delivery
Conjugating the compound to folate-functionalized nanoparticles may enhance tumor-specific uptake, minimizing off-target effects .
Green Synthesis
Exploring biocatalytic routes using purine transaminases could reduce reliance on toxic oxidants like KMnO₄, aligning with green chemistry principles.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume